![molecular formula C11H28O3SSi3 B12559910 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 174475-86-6](/img/structure/B12559910.png)
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound It is characterized by the presence of a tert-butylsulfanyl group and a trioxatrisilinane core, which is a silicon-oxygen framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of tert-butylsulfanyl ethyl derivatives with a silicon-based precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like platinum or palladium complexes to facilitate the formation of the silicon-oxygen framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as distillation or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different silicon-containing products.
Substitution: The silicon-oxygen framework allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of organolithium or Grignard reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone, while substitution reactions can introduce various organic groups into the silicon-oxygen framework .
Aplicaciones Científicas De Investigación
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in redox reactions, while the silicon-oxygen framework provides stability and reactivity. The compound can interact with enzymes and proteins, potentially affecting biological pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
- Ethyl 2-(tert-Butylsulfanyl)acetate
- 2-(tert-Butylsulfanyl)ethanol
Uniqueness
Compared to similar compounds, 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane stands out due to its silicon-oxygen framework, which imparts unique chemical and physical properties. This framework enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .
Propiedades
Número CAS |
174475-86-6 |
|---|---|
Fórmula molecular |
C11H28O3SSi3 |
Peso molecular |
324.66 g/mol |
Nombre IUPAC |
2-(2-tert-butylsulfanylethyl)-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C11H28O3SSi3/c1-11(2,3)15-9-10-18(8)13-16(4,5)12-17(6,7)14-18/h9-10H2,1-8H3 |
Clave InChI |
UTJVDPBFZRDAPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCC[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


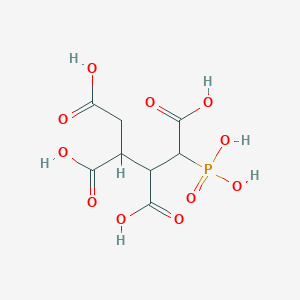
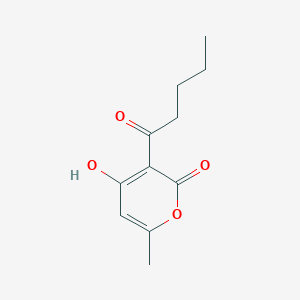
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
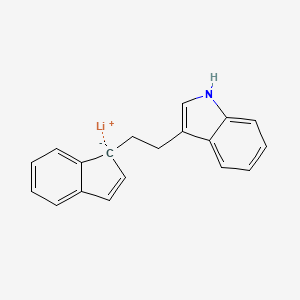
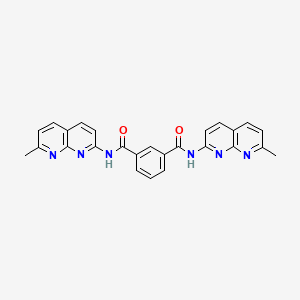
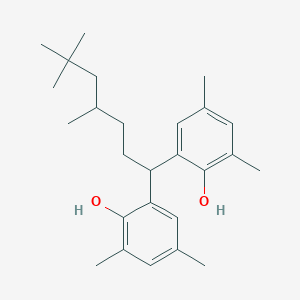
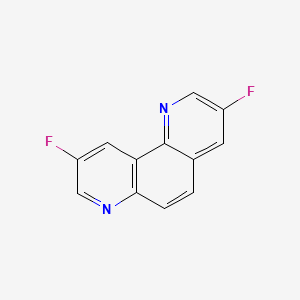
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
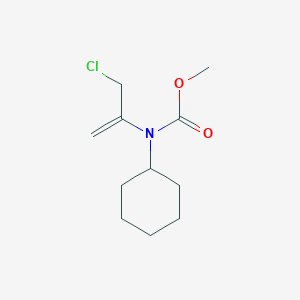
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
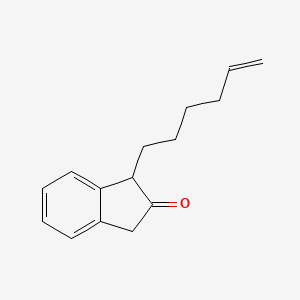
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
